4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H8N4O2 It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butanoic acid moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that 1,2,4-triazole derivatives operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 18016 , which is within the optimal range for drug-like properties, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
It is known that 1,2,4-triazole derivatives have shown potent inhibitory activities against various cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid can interact with a variety of enzymes and receptors in the biological system . These interactions often involve hydrogen bonding and dipole interactions, which are characteristic of 1,2,4-triazoles
Cellular Effects
Given the known biological activities of 1,2,4-triazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring followed by the introduction of the butanoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyano-substituted hydrazine and an appropriate alkyne can lead to the formation of the triazole ring. Subsequent reactions introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups present.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms may be replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug design and development.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound also features a triazole ring but with a benzoic acid moiety instead of butanoic acid.
1,2,4-Triazole: A simpler compound with just the triazole ring, used as a precursor in various chemical syntheses.
Fluconazole: A pharmaceutical compound containing a triazole ring, used as an antifungal agent.
Uniqueness
4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of both the cyano group and the butanoic acid moiety, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in different fields, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCXUBKXAFELGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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